N-(2-ethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(2-ETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be catalyzed by acids or bases to increase the yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
N-(2-ETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N-(2-ETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific structural features, such as the presence of both ethyl and methoxy groups. These groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar hydrazones .
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-14-8-4-5-10-16(14)20-17(22)18(23)21-19-12-13-7-6-9-15(11-13)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
SJMNWWVEGNQUBT-XDHOZWIPSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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